molecular formula C15H13ClO2S B5795975 S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate

S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate

Cat. No.: B5795975
M. Wt: 292.8 g/mol
InChI Key: VOLMFLKMORXACT-UHFFFAOYSA-N
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Description

S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate is an organic compound with the molecular formula C15H13ClO2S It is a thioester derivative, characterized by the presence of both a phenyl and a chlorophenoxy group attached to an ethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate typically involves the reaction of 4-methylthiophenol with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-methylthiophenol+4-chlorophenoxyacetyl chlorideS-(4-methylphenyl) (4-chlorophenoxy)ethanethioate\text{4-methylthiophenol} + \text{4-chlorophenoxyacetyl chloride} \rightarrow \text{this compound} 4-methylthiophenol+4-chlorophenoxyacetyl chloride→S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The phenyl and chlorophenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Nitro or sulfonyl derivatives, depending on the substituent introduced.

Scientific Research Applications

S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-methylphenyl) (2-chlorophenoxy)ethanethioate
  • S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioate
  • S-(4-methylphenyl) [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanethioate

Uniqueness

S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate is unique due to the specific arrangement of its phenyl and chlorophenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

S-(4-methylphenyl) 2-(4-chlorophenoxy)ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c1-11-2-8-14(9-3-11)19-15(17)10-18-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLMFLKMORXACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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